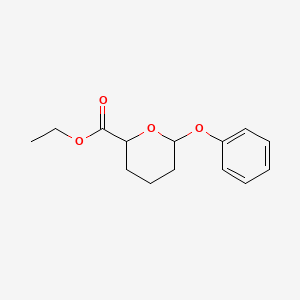![molecular formula C24H30N2O8 B13808290 b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci): is a complex organic compound that features a glucopyranosiduronic acid moiety linked to a carbazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) typically involves multiple steps:
Formation of the Glucopyranosiduronic Acid Moiety: This step involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.
Synthesis of the Carbazole Derivative: The carbazole core is synthesized through cyclization reactions, often starting from aniline derivatives.
Coupling Reactions: The glucopyranosiduronic acid moiety is coupled with the carbazole derivative using suitable coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the glucopyranosiduronic acid.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the carbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Biochemical Probes: Used to study carbohydrate-protein interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry
Biotechnology: Applications in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
b-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.
Carbazole derivatives: Compounds featuring the carbazole core structure.
Uniqueness
The uniqueness of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C24H30N2O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-13(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)26-16/h3-9,12-13,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t13?,19-,20-,21+,22-,24?/m0/s1 |
InChIキー |
YVGANMXWFYPODN-UGLMLMAMSA-N |
異性体SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


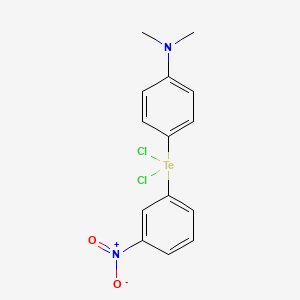
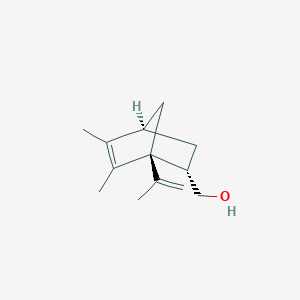
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
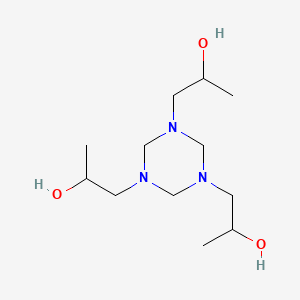
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
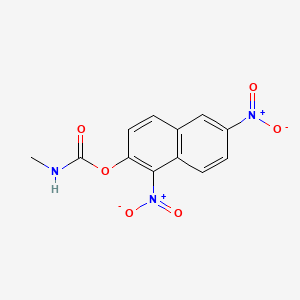

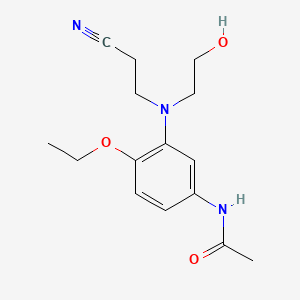
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)


![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
